molecular formula C8H14O4 B13008385 2-(3,3-Dimethoxycyclobutyl)aceticacid

2-(3,3-Dimethoxycyclobutyl)aceticacid

Cat. No.: B13008385
M. Wt: 174.19 g/mol
InChI Key: CRKVJOZBWAJFOI-UHFFFAOYSA-N
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Description

2-(3,3-Dimethoxycyclobutyl)acetic acid is an organic compound characterized by a cyclobutyl ring substituted with two methoxy groups and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethoxycyclobutyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of a cyclobutyl precursor with methanol in the presence of an acid catalyst to introduce the methoxy groups. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of 2-(3,3-Dimethoxycyclobutyl)acetic acid may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethoxycyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetic acid moiety can be reduced to an alcohol under appropriate conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the acetic acid moiety can produce alcohols.

Scientific Research Applications

2-(3,3-Dimethoxycyclobutyl)acetic acid has a range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethoxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and acetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Dimethoxycyclobutyl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    2-(3,3-Dimethoxycyclobutyl)butanoic acid: Contains a butanoic acid moiety.

    2-(3,3-Dimethoxycyclobutyl)pentanoic acid: Features a pentanoic acid moiety.

Uniqueness

2-(3,3-Dimethoxycyclobutyl)acetic acid is unique due to its specific combination of a cyclobutyl ring with methoxy groups and an acetic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

2-(3,3-dimethoxycyclobutyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-11-8(12-2)4-6(5-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKVJOZBWAJFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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